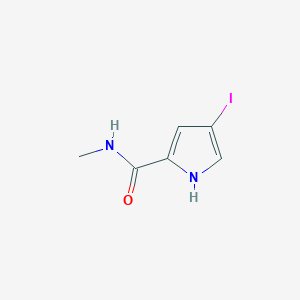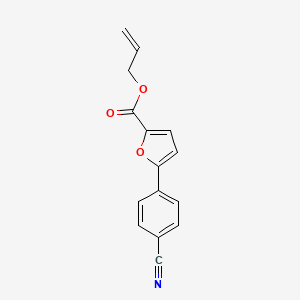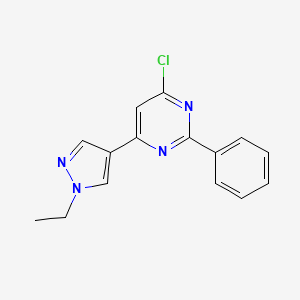
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo es un compuesto orgánico sintético que se caracteriza por la presencia de un anillo de pirrolidina, un grupo sulfonilo y un grupo funcional éster. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos .
Métodos De Preparación
La síntesis del 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común comienza con la reacción de 4-(pirrolidin-1-ilsulfonil)benzaldehído con acetoacetato de etilo en presencia de una base, como el etóxido de sodio. La reacción procede a través de una condensación de Knoevenagel, seguida de ciclación y esterificación para producir el producto final .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo éster en un alcohol.
Los reactivos y las condiciones comunes utilizadas en estas reacciones incluyen disolventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbono y control de temperatura para optimizar las velocidades de reacción y los rendimientos .
Aplicaciones Científicas De Investigación
El 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar la inhibición enzimática y la unión a receptores.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos
Mecanismo De Acción
El mecanismo de acción del 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina y el grupo sulfonilo son motivos estructurales clave que permiten que el compuesto se una a enzimas y receptores, potencialmente inhibiendo su actividad. Esta unión puede modular varias vías bioquímicas, lo que lleva a efectos terapéuticos .
Comparación Con Compuestos Similares
El 3-oxo-3-(4-(pirrolidin-1-ilsulfonil)fenil)propanoato de etilo se puede comparar con otros compuestos que contienen pirrolidina y grupos sulfonilo:
Derivados de pirrolidinona: Estos compuestos comparten el anillo de pirrolidina pero difieren en sus grupos funcionales, lo que lleva a actividades biológicas variadas.
Ésteres que contienen sulfonilo: Compuestos similares con diferentes grupos éster pueden exhibir reactividad química y aplicaciones distintas.
Fármacos basados en pirrolidina: Los fármacos como los derivados de prolina resaltan la versatilidad del andamiaje de pirrolidina en la química medicinal
Propiedades
Fórmula molecular |
C15H19NO5S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(18)11-14(17)12-5-7-13(8-6-12)22(19,20)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3 |
Clave InChI |
ZQBZFHBUYVQRDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)




